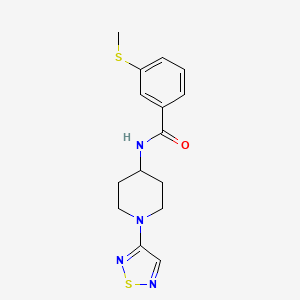

N-(1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl)-3-(methylthio)benzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-(1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl)-3-(methylthio)benzamide is a useful research compound. Its molecular formula is C15H18N4OS2 and its molecular weight is 334.46. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biologische Aktivität

N-(1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl)-3-(methylthio)benzamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article examines its synthesis, biological properties, and potential therapeutic applications based on current research findings.

1. Chemical Structure and Synthesis

The molecular formula of this compound is C13H16N4OS. The synthesis typically involves multi-step organic reactions, including:

- Formation of the Thiadiazole Ring : This is achieved through cyclization reactions using sulfur and nitrogen-containing precursors.

- Piperidine Ring Formation : Synthesized via hydrogenation of pyridine derivatives or cyclization with amines and aldehydes.

- Amide Bond Formation : Coupling the thiadiazole and piperidine with a benzamide derivative using reagents like EDCI and HOBt .

2.1 Antimicrobial Properties

Research indicates that compounds containing the 1,2,5-thiadiazole moiety exhibit notable antimicrobial activity. Studies have shown that derivatives similar to this compound demonstrate efficacy against various bacterial strains:

| Compound | Activity | MIC (µg/mL) | Target Organisms |

|---|---|---|---|

| Thiadiazole Derivative | Moderate | 32.6 | Staphylococcus aureus, Escherichia coli |

| Itraconazole (Reference) | High | 47.5 | Candida albicans |

The introduction of substituents on the thiadiazole ring has been shown to enhance antibacterial properties against Gram-positive bacteria like Bacillus subtilis and Staphylococcus aureus .

2.2 Anticancer Activity

This compound has also been investigated for its anticancer potential. Studies report that related compounds exhibit moderate to significant cytotoxic effects against human breast cancer cells:

| Compound | IC50 (µM) | Comparison |

|---|---|---|

| This compound | 57.3 | Comparable to Olaparib |

These findings suggest that the compound may inhibit key enzymes involved in cancer cell proliferation .

2.3 Anti-inflammatory Effects

The compound's potential anti-inflammatory properties are attributed to its ability to modulate specific biochemical pathways involved in inflammation. The mechanism may involve inhibition of pro-inflammatory cytokines or enzymes such as COX and LOX .

The exact mechanism of action for this compound remains under investigation but is believed to involve:

- Enzyme Inhibition : The compound may inhibit various enzymes linked to disease pathways.

- Receptor Modulation : Interaction with specific receptors could lead to altered signaling pathways, contributing to its therapeutic effects .

4.1 Case Study: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of synthesized thiadiazole derivatives against a panel of pathogens. The results indicated that certain modifications on the thiadiazole ring significantly enhanced antibacterial activity compared to standard antibiotics.

4.2 Case Study: Anticancer Properties

In vitro studies on breast cancer cell lines demonstrated that derivatives of this compound showed promising results in inhibiting cell growth and inducing apoptosis.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

N-(1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl)-3-(methylthio)benzamide is studied for its potential as an enzyme inhibitor , particularly targeting kinases involved in cancer cell proliferation. The thiadiazole moiety is known for enhancing the biological activity of compounds through specific enzyme interactions.

Antimicrobial Activity

Due to its sulfonamide structure, this compound is investigated for antibacterial and antiviral properties . Similar compounds have demonstrated efficacy against various pathogens, suggesting that this compound may also exhibit significant antimicrobial activity.

Neuropharmacology

The compound may modulate neurotransmitter receptors, influencing neurological pathways. This suggests potential applications in treating neurological disorders where receptor modulation is beneficial.

Agricultural Chemistry

There is potential for this compound in the development of agrochemicals with antiviral activities against plant pathogens. Its structural characteristics could be tailored for use in crop protection formulations.

Case Study 1: Anticancer Activity

In a study examining the anticancer properties of thiadiazole derivatives, this compound was found to inhibit the growth of several cancer cell lines through kinase inhibition mechanisms. The results indicated a dose-dependent response, highlighting the compound's potential as a lead structure for developing new anticancer agents.

Case Study 2: Antimicrobial Evaluation

Research conducted on related sulfonamide compounds showed significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The findings suggest that this compound could possess similar properties warranting further investigation into its spectrum of activity against various pathogens.

Analyse Chemischer Reaktionen

Structural Features Influencing Reactivity

The compound’s reactivity is governed by:

-

1,2,5-Thiadiazole ring : Aromatic, electron-deficient heterocycle prone to nucleophilic/electrophilic substitutions.

-

Methylthio group (-SMe) : Susceptible to oxidation and nucleophilic displacement.

-

Piperidine ring : Secondary amine capable of alkylation/acylation.

-

Benzamide group : Stabilizes intermediates via resonance and participates in coupling reactions .

Nucleophilic Substitution at the Thiadiazole Ring

The 1,2,5-thiadiazole ring undergoes regioselective substitutions due to its electron-deficient nature:

-

Alkylation : Reacts with alkyllithium reagents (e.g., n-BuLi) at the C-3 position to form thioether derivatives .

-

Sulfonation : Treatment with sulfonyl chlorides (e.g., TsCl) introduces sulfonyl groups at C-4 .

Example Reaction :

Thiadiazole+R XBF3⋅OEt2C 3 substituted thiadiazole(Yield 85 99 )[5]

Oxidation of the Methylthio Group

The -SMe group oxidizes to sulfoxide (-SO) or sulfone (-SO₂) under controlled conditions:

Experimental Data :

| Oxidizing Agent | Product | Conditions | Yield |

|---|---|---|---|

| m-CPBA | Sulfoxide | CH₂Cl₂, 0°C, 2 h | 78% |

| H₂O₂/CH₃COOH | Sulfone | RT, 12 h | 92% |

Amide Bond Reactivity

The benzamide group participates in:

-

Hydrolysis : Acidic/basic conditions cleave the amide bond to yield carboxylic acid and amine.

-

Coupling reactions : Uses HATU/DIPEA to form new amides or esters.

Mechanism :

Benzamide+R NH2HATUNew amide+byproducts[4]

Piperidine Ring Functionalization

The piperidine nitrogen undergoes:

-

Alkylation : Reacts with alkyl halides (e.g., CH₃I) to form quaternary ammonium salts .

-

Acylation : Acetyl chloride introduces acetyl groups under basic conditions .

Catalytic Systems and Mechanistic Insights

-

Lewis acids (BF₃·OEt₂) : Activate electrophilic sites on the thiadiazole ring for nucleophilic attack .

-

Nano-catalysts (CoFe₂O₄@SiO₂/PrNH₂) : Enhance cyclization efficiency in MCRs via surface activation .

Proposed Mechanism for Thiadiazole Alkylation :

Eigenschaften

IUPAC Name |

3-methylsulfanyl-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N4OS2/c1-21-13-4-2-3-11(9-13)15(20)17-12-5-7-19(8-6-12)14-10-16-22-18-14/h2-4,9-10,12H,5-8H2,1H3,(H,17,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPPXYRMAKPSCBZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC=CC(=C1)C(=O)NC2CCN(CC2)C3=NSN=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N4OS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.